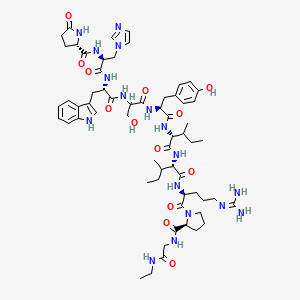
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H12NO3P It is a member of the dioxaphospholane family, characterized by its unique structure containing both isocyanate and dioxaphospholane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: Can participate in cycloaddition reactions with compounds containing multiple bonds.
Polymerization: Can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and alkenes. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions with this compound include urea derivatives, carbamates, and various polymeric materials
Scientific Research Applications
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as flame retardants and coatings.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chloro group instead of an isocyanate group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different types of chemical reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Uniqueness
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its combination of isocyanate and dioxaphospholane functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
72666-66-1 |
|---|---|
Molecular Formula |
C7H12NO3P |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
2-isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H12NO3P/c1-6(2)7(3,4)11-12(10-6)8-5-9/h1-4H3 |
InChI Key |
IRTUWNOZIJZAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OP(O1)N=C=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


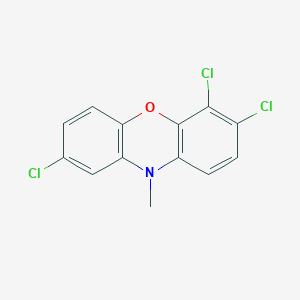


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

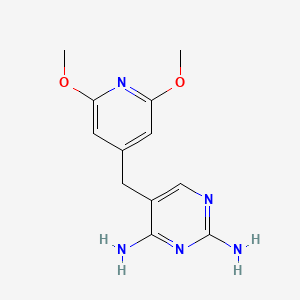
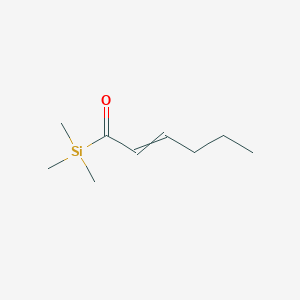


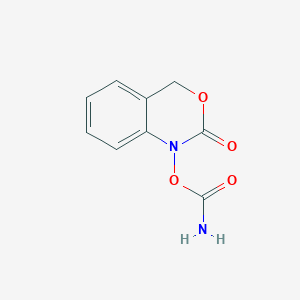

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
